6-(2-Methylbenzoylamino)nicotinic acid
Description
6-(2-Methylbenzoylamino)nicotinic acid is a nicotinic acid derivative characterized by a pyridine-3-carboxylic acid backbone with a 2-methylbenzoylamino substituent at the 6-position.
Properties
Molecular Formula |
C14H12N2O3 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
6-[(2-methylbenzoyl)amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H12N2O3/c1-9-4-2-3-5-11(9)13(17)16-12-7-6-10(8-15-12)14(18)19/h2-8H,1H3,(H,18,19)(H,15,16,17) |
InChI Key |
SMFXOBNMUQLWCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues of Nicotinic Acid Derivatives
The following table highlights key structural differences and similarities between 6-(2-Methylbenzoylamino)nicotinic acid and other nicotinic acid derivatives:
Key Observations:
- Electronic Effects: The trifluoromethyl group in ’s derivatives enhances electron-withdrawing properties, which may influence metal chelation (e.g., Mg²⁺) critical for HIV-1 RT inhibition . In contrast, the benzoylamino group in the target compound could modulate π-π interactions or hydrogen bonding.
Antimicrobial Activity:
- Thiazolidinone Derivatives (): Compounds with thiazolidinone and benzothiazole moieties exhibit MIC values of 12.5–50 µg/mL against S. aureus and C. albicans .
Enzyme Interactions:
- NAMPT Inhibition (): Nicotinic acid derivatives like GMX1778 inhibit NAMPT, a key enzyme in NAD⁺ biosynthesis, with IC₅₀ values in the nanomolar range. The target compound’s substituent could influence NAMPT binding affinity, though this requires experimental validation.
- HIV-1 RT Inhibition () : Derivatives with trifluoromethyl groups show Mg²⁺-dependent spectral shifts, indicating chelation-mediated inhibition . The target compound’s lack of strong electron-withdrawing groups may limit similar interactions.
Metabolic Stability and Degradation Pathways
- Bacterial Oxidation (): Pseudomonas fluorescens oxidizes nicotinic acid via hydroxylation and ring cleavage . The 2-methylbenzoylamino group in the target compound may sterically hinder ring-opening, increasing metabolic stability compared to unsubstituted nicotinic acid.
- Lipid Modulation () : Nicotinic acid analogs reduce serum phosphate and LDL cholesterol after 8-week treatments . The target compound’s efficacy in hyperphosphatemia or dyslipidemia remains untested but could parallel these effects.

Physicochemical Properties
- Solubility: The benzoylamino group may reduce aqueous solubility compared to 6-(2-Methylphenyl)nicotinic acid, necessitating formulation adjustments for bioavailability.
- Melting Points: Derivatives with rigid substituents (e.g., thiazolidinones in ) exhibit higher melting points (>200°C) due to crystalline packing . The target compound’s melting point is unreported but likely similar.
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